2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
Overview
Description
This compound is a colorless to yellow liquid or semi-solid . It is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .
Synthesis Analysis
The synthesis of this compound involves the use of boronic acids and derivatives . The process involves palladium-catalyzed Suzuki-Miyaura cross-coupling processes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The boron atom is also attached to a phenyl ring, which is further connected to a nitrile group .Chemical Reactions Analysis
The compound is used as a reagent in various chemical reactions. For example, it is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also participate in inverse-electron-demand Diels-Alder reactions and Simmons-Smith cyclopropanation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.07 g/mol . It is a colorless to yellow liquid or semi-solid . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are achieved through a three-step substitution reaction. The molecular structures of the compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Additionally, the use of density functional theory (DFT) aids in the structural analysis, aligning the molecular structures with crystallographic data, and investigating molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Optoelectronic and Nonlinear Optical Properties
This compound is significant in dye-sensitized solar cells (DSSC) as it's one of the key dyes used. Studies have explored its structural, optoelectronic, and thermodynamic properties using RHF and DFT methods. Properties like dipole moment, polarizability, hyperpolarizability, and energy gap were calculated. These findings suggest that the compound is a promising candidate for nonlinear optical materials (Fonkem et al., 2019).
Application in Polymer Synthesis
The compound has been used in the synthesis of azo polymers with electronical push and pull structures. These polymers exhibit controlled molecular weights and narrow distribution, showing potential in various applications like birefringence and surface relief grating. Their photo-induced isomerization kinetics in solutions are of particular interest, showing marked differences due to electronic effects in the polymers (Cao et al., 2008).
Boronic Ester Synthesis
It's used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, achieved through Pd-catalyzed borylation of arylbromides. This method proves effective especially for arylbromides bearing sulfonyl groups, offering an alternative to conventional borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Solar Cell Application
The compound is also relevant in the field of solar cell technology. Specifically, it's used in organic sensitizers engineered for solar cells. These sensitizers exhibit high efficiency in converting sunlight into electricity, demonstrating its potential in photovoltaic applications (Kim et al., 2006).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)11-13-7-9-15(10-8-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALFJBPPFISJQ-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675335 | |
Record name | Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester | |
CAS RN |
1218790-51-2 | |
Record name | Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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